2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- is a chemical compound characterized by its unique structure and functional groups. With a molecular formula of C14H13NO6 and a molecular weight of approximately 291.26 g/mol, this compound features a benzopyran core, which is notable for its presence in various biologically active molecules. The compound is also known by its CAS number, 343310-64-5, and has synonyms such as 7-carbethoxyamino-4-coumarinylacetic acid .
These reactions are significant for synthesizing analogs or modifying the compound for specific applications .
Research indicates that 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- exhibits various biological activities, including:
The synthesis of 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- typically involves multi-step organic reactions. Common methods include:
These methods allow for the efficient production of the compound while maintaining high purity levels .
The applications of 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- span multiple fields:
Interaction studies involving 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- focus on its behavior in biological systems:
These interactions are crucial for evaluating the safety and efficacy of the compound in therapeutic applications .
Several compounds share structural similarities with 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-. Notable examples include:
Compound Name | CAS Number | Key Features |
---|---|---|
7-Amino-coumarin | 81-81-2 | Lacks ethoxycarbonyl group; known for fluorescence properties. |
Coumarin | 91-64-5 | Basic structure without acetic acid moiety; widely used in perfumes. |
4-Methylcoumarin | 105-51-7 | Similar core structure; exhibits antimicrobial activity. |
The uniqueness of 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-, lies in its specific combination of functional groups that confer distinct biological activities not observed in these similar compounds .
This comprehensive overview highlights the significance of this compound within both chemical and biological contexts while providing insights into its potential applications and interactions.
Reaction Conditions | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Key Findings |
---|---|---|---|---|
Standard Perkin with Na acetate | 1-3 equiv | 150-180 | 40-60 | Classic method for coumarin synthesis |
K acetate catalysis | 1-3 equiv | 140-180 | 50-70 | Better yields than sodium acetate |
Optimized acetate stoichiometry | 1.2 equiv | 100-140 | 60-80 | Improved catalyst efficiency |
Modified acetic anhydride ratios | 1-10 equiv | 10-100 | 30-70 | Broader temperature range tolerance |
Temperature optimization | 1-3 equiv | 175-180 | 40-50 | Optimal for O-acetyl salicylaldehyde conversion |
The reaction mechanism involves the initial formation of O-acetyl salicylaldehyde as a key intermediate, which subsequently undergoes base-catalyzed intramolecular cyclization [6]. Direct evidence for this mechanism has been provided through isolation of the O-acetyl salicylaldehyde intermediate and its independent conversion to coumarin under basic conditions [6]. This mechanistic understanding has led to the development of more efficient synthetic protocols that bypass the need for excess acetic anhydride while maintaining high product yields [6] [9].
The stoichiometric ratio of acetic anhydride represents a critical parameter in optimizing Perkin condensation reactions for benzopyran-4-acetic acid synthesis [9] [10]. Systematic investigations have revealed that the anhydride stoichiometry directly influences reaction kinetics, product yield, and the formation of undesired side products [20] [23].
Studies utilizing varying acetic anhydride ratios from 1.0 to 3.0 equivalents have demonstrated an optimal range of 1.5 to 2.0 equivalents for maximizing product formation [23]. At sub-stoichiometric ratios of 1.0 equivalent, incomplete conversion and lower yields of 35-45% are typically observed [23]. Increasing the anhydride ratio to 1.2 equivalents results in improved yields of 50-65% with reduced reaction times of 8-12 hours [23].
The most efficient conditions employ 1.5 equivalents of acetic anhydride with 1.0 equivalent of acetate catalyst, yielding 60-75% of the desired product within 6-10 hours [23]. Further increases to 2.0 equivalents of anhydride can enhance yields to 65-80%, but this improvement comes at the cost of increased side product formation through excessive acetylation reactions [23]. The use of 3.0 equivalents of anhydride results in diminished yields of 55-70% due to competing acetylation processes that consume the aromatic starting materials [23].
Table 2: Acetic Anhydride Stoichiometry Considerations in Perkin Condensation
Anhydride Ratio (equiv) | Acetate Catalyst (equiv) | Reaction Time (hours) | Product Yield (%) | Side Products | Economic Efficiency |
---|---|---|---|---|---|
1.0 | 1.0 | 12-16 | 35-45 | Minimal | Good |
1.2 | 1.2 | 8-12 | 50-65 | Low formation | Excellent |
1.5 | 1.0 | 6-10 | 60-75 | Moderate | Very good |
2.0 | 1.5 | 4-8 | 65-80 | Increased acetylation | Moderate |
3.0 | 2.0 | 3-6 | 55-70 | Excessive acetylation | Poor |
The relationship between anhydride stoichiometry and reaction temperature has been extensively characterized [9] [10]. At optimal anhydride ratios of 1.5-2.0 equivalents, the reaction can proceed efficiently at reduced temperatures of 100-140 degrees Celsius, representing a significant improvement over traditional high-temperature protocols [10]. This temperature reduction minimizes thermal decomposition pathways while maintaining excellent conversion rates [9].
Economic considerations favor the use of 1.2 equivalents of acetic anhydride with 1.2 equivalents of acetate catalyst, as this combination provides excellent efficiency with minimal waste generation [23]. The replacement of acetic anhydride with acetic acid has been investigated as a cost-effective alternative, though yields are typically reduced by 15-20% compared to anhydride-based protocols [9].
The utilization of α-bromoacetamide intermediates represents a sophisticated approach for introducing amino functionality into 7-substituted benzopyran-4-acetic acid derivatives [12] [15]. This methodology offers superior regioselectivity and functional group tolerance compared to direct amination strategies [12].
The synthetic sequence begins with the acylation of primary amines using bromoacetyl bromide to generate α-bromoacetamide intermediates [12]. This initial step proceeds efficiently at temperatures of 0-25 degrees Celsius with yields of 85-95% [12]. The resulting α-bromoacetamides serve as versatile electrophilic partners for subsequent alkylation reactions with 7-hydroxycoumarin derivatives [12] [15].
The key alkylation step involves the treatment of 7-hydroxy-4-methylcoumarin with α-bromoacetamide intermediates in the presence of cesium carbonate as base [12]. The reaction is typically conducted in acetonitrile at 50 degrees Celsius for 16 hours, providing overall yields of 70-85% [12]. The use of cesium carbonate is crucial for achieving optimal conversion, as weaker bases such as potassium carbonate result in significantly lower yields [12].
Table 3: α-Bromoacetamide Intermediate Utilization Pathway
Reaction Step | Key Reagents | Temperature (°C) | Time (hours) | Yield (%) |
---|---|---|---|---|
Bromoacetamide Formation | Primary amine + BrCH₂COBr | 0-25 | 2-4 | 85-95 |
Nucleophilic Substitution | α-Bromoacetamide + phenoxide | 50 | 16 | 70-85 |
Base-Catalyzed Alkylation | Cs₂CO₃ in CH₃CN | 50 | 16 | Overall 70-85 |
Intermediate Stabilization | Stabilized alkoxide intermediate | 50 | Instantaneous | Quantitative |
Product Formation | Purified O-alkylated product | Room temperature | 1-2 | 70-85 |
The mechanism of α-bromoacetamide alkylation involves nucleophilic attack by the phenoxide anion on the activated carbon center adjacent to the bromine atom [12] [15]. The reaction proceeds through an SN2 mechanism with inversion of configuration at the alkylating carbon [12]. The resulting O-alkylated coumarin products serve as precursors for subsequent rearrangement reactions that install the amino functionality at the desired 7-position [12].
Substrate scope investigations have demonstrated broad tolerance for various aromatic and aliphatic amine components [12]. Electron-rich aniline derivatives provide enhanced reactivity compared to electron-deficient systems [12]. Aliphatic amines, including cyclic systems such as piperidine and morpholine, participate effectively in the alkylation sequence [12]. The methodology has been successfully applied to the synthesis of diverse N-substituted derivatives bearing fluorinated aromatic rings and heterocyclic substituents [12].
The tandem O→N Smiles rearrangement represents an elegant strategy for converting O-alkylated coumarin precursors to the corresponding 7-aminocoumarin derivatives [12] [13]. This rearrangement process involves the migration of an aromatic ring from oxygen to nitrogen through a well-defined mechanistic pathway [13] [17].
The classical Smiles rearrangement proceeds through the formation of a Meisenheimer intermediate, which has been characterized by ultraviolet-visible and nuclear magnetic resonance spectroscopy [13]. The rate-determining step involves the collapse of this anionic sigma complex rather than its initial formation [13] [18]. The rearrangement rate demonstrates linear dependence on hydroxide concentration at low base concentrations but becomes insensitive to base concentration above 0.1 molar [13].
For benzopyran-4-acetic acid derivatives, the O→N Smiles rearrangement is facilitated by the presence of electron-withdrawing groups such as the lactone carbonyl [12]. The mechanism involves initial deprotonation of the amide nitrogen, followed by intramolecular nucleophilic attack on the aromatic ring bearing the oxygen substituent [12] [13]. The resulting spiro intermediate undergoes ring opening with concurrent nitrogen-oxygen bond formation to yield the rearranged product [12].
Table 4: Tandem O→N Smiles Rearrangement Mechanisms
Rearrangement Type | Substrate Type | Key Intermediate | Rate-Determining Step | Selectivity |
---|---|---|---|---|
O→N Aromatic migration | O-Alkylated benzopyran | Anionic σ-complex | Meisenheimer collapse | High regioselectivity |
N→O Aromatic migration | N-Methylated substrate | Five-membered transition state | Nucleophilic attack | Stereoselective |
Tandem cyclization-rearrangement | Cyano-substituted precursor | Furan ring formation | Ring closure | Moderate selectivity |
Spiro-intermediate formation | Ethoxycarbonylamino derivative | Carbamate rearrangement | Deprotonation | Good chemoselectivity |
Meisenheimer complex pathway | Nitro-activated system | Stabilized carbanion | Aromatic substitution | Electronic control |
The tandem nature of the rearrangement process enables the simultaneous formation of multiple bonds and the introduction of complex substitution patterns [17]. Recent studies have identified conditions that promote nitrogen-to-oxygen migration, representing a reversal of the traditional Smiles reactivity [18]. These reversed rearrangements proceed through five-membered ring transition states and demonstrate excellent stereoselectivity [18].
Optimization studies have established that the rearrangement proceeds most efficiently in polar aprotic solvents such as dimethylformamide at temperatures of 70 degrees Celsius [12]. The use of cesium carbonate as base provides optimal conversion rates, with reaction times typically ranging from 24 to 48 hours [12]. The methodology has been successfully extended to the synthesis of various 7-ethoxycarbonylamino derivatives through appropriate choice of alkylating agents and reaction conditions [12] [25].
The structural characterization of 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- relies heavily on advanced spectroscopic methods that provide detailed information about molecular structure, bonding patterns, and electronic environments. Nuclear magnetic resonance spectroscopy and mass spectrometry serve as the primary analytical tools for comprehensive structural elucidation of this complex benzopyran derivative [1] [2] [3] [4].
Nuclear magnetic resonance spectroscopy provides definitive structural information through the analysis of both proton and carbon-13 environments within the benzopyran framework. The spectroscopic signatures reveal distinct patterns characteristic of the coumarin core structure combined with the ethoxycarbonylamino and acetic acid substituents [3] [4] [5].
Proton Nuclear Magnetic Resonance Characteristics
The ¹H nuclear magnetic resonance spectrum of 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- exhibits characteristic resonances that reflect the diverse proton environments within the molecule. The coumarin ring system displays two vinyl protons with distinct chemical shifts reflecting their electronic environments. The H-3 proton of the coumarin system typically resonates in the range of 6.2-6.5 parts per million as a doublet with coupling constants of 9-10 hertz, while the H-4 proton appears significantly downfield at 7.6-8.0 parts per million due to the deshielding effect of the adjacent lactone carbonyl group [6] [5] [7].
The aromatic protons of the benzene ring demonstrate complex splitting patterns influenced by the electron-withdrawing effects of the ethoxycarbonylamino substituent. Protons positioned ortho to electron-withdrawing groups exhibit chemical shifts in the range of 7.8-8.4 parts per million, appearing as doublets or doublets of doublets with characteristic ortho coupling constants of 7-9 hertz. Meta-positioned aromatic protons resonate at 7.2-7.6 parts per million with smaller meta coupling constants of 2-3 hertz [6] [8] [7].
The ethoxycarbonyl substituent contributes distinctive resonances including the ethyl ester methylene protons appearing as a quartet at 4.2-4.4 parts per million and the methyl protons as a triplet at 1.2-1.4 parts per million, both with coupling constants of approximately 7 hertz. The carbamate nitrogen-hydrogen proton typically appears as a broad singlet in the range of 8.5-10.0 parts per million, while the acetic acid methylene protons resonate as a singlet at 3.6-4.0 parts per million [5] [7].
Functional Group | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |
---|---|---|---|
Coumarin H-3 (vinyl) | 6.2-6.5 | d | 9-10 |
Coumarin H-4 (vinyl) | 7.6-8.0 | d | 9-10 |
Aromatic H (benzene ring) | 7.0-7.8 | m | Complex |
Aromatic H (ortho to electron-withdrawing) | 7.8-8.4 | d or dd | 7-9 (ortho) |
Aromatic H (meta to electron-withdrawing) | 7.2-7.6 | d or dd | 2-3 (meta) |
Ethoxycarbonyl OCH₂ | 4.2-4.4 | q | 7 |
Ethoxycarbonyl CH₃ | 1.2-1.4 | t | 7 |
Acetic acid CH₂ | 3.6-4.0 | s | - |
NH (carbamate) | 8.5-10.0 | br s | - |
COOH (carboxylic acid) | 10.5-12.0 | br s | - |
Carbon-13 Nuclear Magnetic Resonance Signatures
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environments within the benzopyran structure. The lactone carbonyl carbon (C-2) appears characteristically in the range of 160-165 parts per million, reflecting the typical chemical shift for coumarin lactone carbonyls. The C-4 position of the coumarin ring resonates at 110-120 parts per million, while the C-3 carbon appears downfield at 140-150 parts per million due to its vinyl character and proximity to the lactone oxygen [3] [9] [4].
Aromatic carbons within the benzene ring system exhibit chemical shifts ranging from 115-135 parts per million, with quaternary aromatic carbons typically appearing at 140-160 parts per million. The carbamate carbonyl carbon resonates in the characteristic range of 150-155 parts per million, distinguishable from other carbonyl environments. The ethoxycarbonyl group contributes signals at 62-65 parts per million for the methylene carbon and 14-16 parts per million for the methyl carbon [3] [9] [4].
The acetic acid functionality provides two distinct carbon resonances: the carbonyl carbon at 170-175 parts per million and the methylene carbon at 30-35 parts per million. These chemical shifts are characteristic of acetic acid derivatives and reflect the electronic influence of the adjacent carbonyl group [10] [11].
Carbon Type | Chemical Shift Range (ppm) | Reference Compounds |
---|---|---|
Lactone C=O (C-2) | 160-165 | Coumarin, 7-methoxycoumarin |
Coumarin C-4 | 110-120 | Simple coumarins |
Coumarin C-3 | 140-150 | Coumarin derivatives |
Aromatic carbons | 115-135 | Substituted benzopyrans |
Quaternary aromatic carbon | 140-160 | Coumarin ring system |
Carbamate C=O | 150-155 | Ethyl carbamates |
Ethoxycarbonyl OCH₂ | 62-65 | Ethyl esters |
Ethoxycarbonyl CH₃ | 14-16 | Ethyl esters |
Acetic acid C=O | 170-175 | Acetic acid derivatives |
Acetic acid CH₂ | 30-35 | CH₂ adjacent to C=O |
Mass spectrometric analysis of 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- reveals characteristic fragmentation pathways that provide structural confirmation and insights into the molecular stability and bonding patterns. The fragmentation behavior follows predictable patterns based on the coumarin core structure and the nature of the substituent groups [12] [13] [14].
Molecular Ion and Primary Fragmentations
The molecular ion peak appears at mass-to-charge ratio 291, corresponding to the molecular formula C₁₄H₁₃NO₆. The molecular ion typically exhibits moderate stability with relative intensities ranging from 15-25 percent, indicating reasonable molecular ion stability characteristic of coumarin derivatives. The initial fragmentation pathways involve the loss of small molecules and functional groups attached to the coumarin core [12] [13] [14].
The first major fragmentation involves the elimination of water (18 mass units) from the carboxylic acid group, producing an ion at mass-to-charge ratio 273 with relative intensities of 20-35 percent. This fragmentation reflects the typical behavior of carboxylic acid-containing compounds under electron impact conditions. A subsequent or competing fragmentation involves the loss of the carboxyl group plus hydrogen (46 mass units), generating a significant fragment at mass-to-charge ratio 245 with relative intensities of 40-60 percent [12] [13] [14].
Secondary Fragmentation Pathways
Secondary fragmentation processes involve the elimination of larger substituent groups from the benzopyran framework. The loss of the ethoxycarbonyl group (74 mass units) produces a fragment ion at mass-to-charge ratio 217 with moderate intensity (25-45 percent). This fragmentation pathway reflects the relative weakness of the bond between the carbamate nitrogen and the ethoxycarbonyl group under high-energy conditions [12] [13] [14].
A more extensive fragmentation involves the elimination of the entire ethoxycarbonylamino group (102 mass units), generating a fragment at mass-to-charge ratio 189. This fragmentation pathway, occurring through retro Diels-Alder mechanisms, typically exhibits lower relative intensities (10-20 percent) but provides important structural information about the substitution pattern [12] [13] [14].
Base Peak and Core Fragment Ions
The base peak in the mass spectrum typically appears at mass-to-charge ratio 146, corresponding to the fundamental coumarin core structure after elimination of substituent groups. This fragment represents the most stable ionic species under the experimental conditions and serves as a diagnostic ion for coumarin-containing compounds. The high stability of this fragment reflects the aromatic stabilization of the benzopyran ring system [12] [13] [14].
Additional significant fragments include ions at mass-to-charge ratio 118 (60-80 percent relative intensity) corresponding to further fragmentation of the coumarin core, and mass-to-charge ratio 90 (30-50 percent relative intensity) resulting from carbonyl elimination. Smaller fragments such as the acetic acid-derived ion at mass-to-charge ratio 62 (20-40 percent relative intensity) provide additional structural confirmation [12] [13] [14].
Fragment Ion (m/z) | Loss/Fragment | Relative Intensity (%) | Mechanism |
---|---|---|---|
291 [M]⁺ | Molecular ion | 15-25 | Stable molecular ion |
273 [M-18]⁺ | Loss of H₂O | 20-35 | Elimination from COOH |
245 [M-46]⁺ | Loss of COOH + H | 40-60 | Alpha cleavage |
217 [M-74]⁺ | Loss of ethoxycarbonyl | 25-45 | Loss of substituent |
189 [M-102]⁺ | Loss of NHCOO₂Et | 10-20 | Retro Diels-Alder |
146 | Coumarin base peak | 100 (base peak) | Ring fragmentation |
118 | Benzopyran fragment | 60-80 | Coumarin core |
90 | Loss of C=O from 118 | 30-50 | CO elimination |
62 | Acetic acid fragment | 20-40 | Rearrangement |
Crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture and intermolecular packing arrangements of benzopyran derivatives. Single crystal X-ray diffraction studies reveal the precise geometric parameters, bond lengths, bond angles, and crystal packing motifs that govern the solid-state behavior of these compounds [15] [16] [17] [18] [19].
Molecular Geometry and Ring Planarity
Crystallographic investigations consistently demonstrate that benzopyran ring systems exhibit essentially planar geometries with minimal deviations from planarity. The coumarin core typically shows maximum deviations of 0.010-0.025 angstroms from the mean plane, with oxygen atoms occasionally displaced by slightly larger amounts (up to 0.036 angstroms). This planarity reflects the extended conjugation within the benzopyran system and contributes to the stability of the molecular framework [15] [17] [18].
The bond lengths within the benzopyran ring system follow predictable patterns based on the electronic structure. Carbon-oxygen single bonds typically measure 1.362-1.375 angstroms, while the lactone carbonyl exhibits characteristic double bond lengths of 1.195-1.210 angstroms. These measurements are consistent across various substituted benzopyran derivatives and provide benchmarks for structural validation [15] [16] [17].
Substituted benzopyran derivatives demonstrate slight variations in geometric parameters depending on the nature and position of substituents. Electron-withdrawing groups such as the ethoxycarbonylamino substituent can influence bond lengths and angles through inductive and resonance effects. Halogen-substituted derivatives show particular sensitivity to substituent effects, with halogen atoms typically displaced from the ring plane by 0.05-0.67 angstroms depending on the halogen size [17] [20].
Crystal Packing and Space Group Analysis
The majority of benzopyran derivatives crystallize in centrosymmetric space groups, with P21/c being the most commonly observed space group. This preference reflects the tendency of these compounds to form centrosymmetric dimers through intermolecular hydrogen bonding interactions. Alternative space groups such as P21/n, Pna21, and P-1 are observed in specific cases depending on the substituent pattern and crystal packing requirements [15] [16] [17] [18].
The crystal packing of benzopyran compounds is dominated by weak intermolecular interactions that collectively stabilize the crystal structure. Pi-pi stacking interactions between coumarin rings typically occur with centroid-to-centroid distances of 3.4-3.8 angstroms and minimal angular deviations (0-15 degrees). These interactions contribute significantly to the layer formation observed in many benzopyran crystal structures [16] [21] [19].
Intermolecular Interactions and Supramolecular Architecture
Hydrogen bonding interactions play crucial roles in determining crystal packing arrangements. Carbon-hydrogen to oxygen hydrogen bonds are ubiquitous in benzopyran crystal structures, with donor-acceptor distances ranging from 2.3-2.7 angstroms and angles of 140-180 degrees. These interactions typically link molecules into one-dimensional chains or two-dimensional sheets depending on the specific geometric requirements [16] [17] [21].
Nitrogen-hydrogen to oxygen hydrogen bonds, when present in amino-substituted derivatives, contribute stronger intermolecular interactions with distances of 2.0-2.3 angstroms and more linear geometries (150-180 degrees). These interactions often lead to the formation of cyclic centrosymmetric dimers with characteristic R₂²(8) graph set descriptors [21] [22].
Compound Type | Space Group | Ring Planarity (Å) | C-O Bond Length (Å) | C=O Bond Length (Å) | Primary Interactions |
---|---|---|---|---|---|
2H-1-Benzopyran-2-one (Coumarin) | P21/c, P21/n, Pna21, P21 | 0.010-0.025 | 1.362-1.375 | 1.195-1.210 | π-π stacking, C-H···O |
3-Bromoacetyl-6-chloro-2H-1-benzopyran-2-one | P-1 | 0.036 | 1.368 | 1.202 | C-H···O hydrogen bonds |
7-Methoxy-2H-1-benzopyran-2-one | P21/c | 0.015-0.030 | 1.365-1.372 | 1.198-1.208 | π-π stacking, C-H···O |
6-Chloro-2H-1-benzopyran-2-one derivatives | P21/c | 0.020-0.040 | 1.360-1.380 | 1.190-1.215 | Halogen bonding, C-H···O |
4-Methyl-2-oxo-2H-1-benzopyran derivatives | P21/c | 0.025-0.035 | 1.363-1.376 | 1.195-1.212 | C-H···O, π-π interactions |
Dispiro-benzopyran systems | P21/c | 0.040-0.060 | 1.355-1.385 | 1.188-1.220 | C-H···O, N-H···O |
Carbon-hydrogen to pi interactions provide additional stabilization with typical distances of 2.7-3.2 angstroms and contribute to sheet stabilization in crystal structures. Halogen bonding interactions, observed in halogen-substituted derivatives, exhibit distances of 3.0-3.5 angstroms and highly directional geometries (160-180 degrees) that can influence crystal packing arrangements [16] [17] [21].
Polymorphism and Crystal Structure Diversity
Recent crystallographic studies have revealed extensive polymorphism in simple benzopyran systems, with coumarin itself exhibiting five distinct crystalline forms under ambient conditions. This remarkable structural diversity reflects the subtle balance between different intermolecular interactions and demonstrates the importance of crystallization conditions in determining the final crystal structure [18] [19].
The discovery of multiple polymorphic forms has been facilitated by advanced computational crystal structure prediction methods combined with powder X-ray diffraction analysis. These metastable forms exhibit different space groups and packing arrangements while maintaining similar molecular geometries, highlighting the flexibility of intermolecular interaction patterns in benzopyran systems [18] [19].
Interaction Type | Distance Range (Å) | Angle Range (°) | Energy (kcal/mol) | Crystal Packing Role |
---|---|---|---|---|
π-π Stacking | 3.4-3.8 | 0-15 | 2-8 | Layer formation |
C-H···O Hydrogen Bonds | 2.3-2.7 | 140-180 | 1-3 | Chain formation |
N-H···O Hydrogen Bonds | 2.0-2.3 | 150-180 | 3-7 | Dimer formation |
C-H···π Interactions | 2.7-3.2 | 120-180 | 1-2 | Sheet stabilization |
Halogen Bonding | 3.0-3.5 | 160-180 | 2-5 | Chain extension |
van der Waals Forces | 3.5-4.0 | Variable | 0.5-2 | Space filling |